N-(Benzo[d]oxazol-2-yl)hydroxylamine
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Overview
Description
N-(Benzo[d]oxazol-2-yl)hydroxylamine is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]oxazol-2-yl)hydroxylamine typically involves the reaction of 2-aminophenol with hydroxylamine derivatives under specific conditions. One common method includes the use of methanol as a solvent and the addition of aldehydes to the reaction mixture . The reaction is usually carried out in a round-bottom flask with controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]oxazol-2-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(Benzo[d]oxazol-2-yl)hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Benzo[d]oxazol-2-yl)hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the hydroxylamine group.
Oxazoline: Another heterocyclic compound with a similar ring structure but different functional groups.
Isoxazole: A related compound with a nitrogen and oxygen atom in adjacent positions within the ring.
Uniqueness
N-(Benzo[d]oxazol-2-yl)hydroxylamine is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its hydroxylamine group allows it to participate in unique reactions and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
N-(1,3-benzoxazol-2-yl)hydroxylamine |
InChI |
InChI=1S/C7H6N2O2/c10-9-7-8-5-3-1-2-4-6(5)11-7/h1-4,10H,(H,8,9) |
InChI Key |
XSPRHLVDEWWPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NO |
Origin of Product |
United States |
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